![molecular formula C21H17N3OS B2505204 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-71-3](/img/structure/B2505204.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide, also known as BMH-21, is a small molecule inhibitor that has been developed as a potential anticancer drug. It belongs to the class of benzimidazole-based compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated for its antibacterial properties . The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Compounds exhibited promising activity against Staphylococcus aureus NCIM 5021 .
Synthesis of New Derivatives
The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . The synthesis was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .
Crystallographic Studies
The compound has been used in crystallographic studies . A good quality single crystal of the compound was grown by slow evaporation solution growth technique to investigate their X-ray structure .
Thermal Studies
The compound has also been used in thermal studies . These studies help in understanding the stability of the compound under different temperature conditions .
Hirshfeld Surface Studies
Hirshfeld surface analysis has been carried out on the compound . This analysis provides information about the intermolecular interactions in the crystal structure of the compound .
Pharmacokinetic Profile
The ADMET calculation showed a favourable pharmacokinetic profile of the synthesized compounds . This suggests that the compound could potentially be used in drug development .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-19-12-5-2-9-16(19)21(25)22-15-8-6-7-14(13-15)20-23-17-10-3-4-11-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECLWYTMGRHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.